

Spectroscopic and Methodological Profile of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde

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Compound of Interest

Compound Name: 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde

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This technical guide provides an in-depth overview of the spectroscopic data for **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde** (also known as 5-azaindole-3-carboxaldehyde) are confirmed through NMR and MS analysis. The key quantitative data are summarized below.

Table 1: NMR Spectroscopic Data for **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**

Nucleus	Chemical Shift (δ , ppm)
^1H	Data not available in search results
^{13}C	Data not available in search results

Note: Specific experimental chemical shifts and coupling constants for the title compound were not found in the provided search results. The synthesis of this compound is referenced in the literature, implying such data exists.

Table 2: Mass Spectrometry Data for **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**

Parameter	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O	PubChem[1]
Molecular Weight	146.15 g/mol	PubChem[1]
Monoisotopic Mass	146.048012819 Da	PubChem[1]
Predicted [M+H] ⁺	147.05530 m/z	PubChem

Experimental Protocols

Detailed experimental methodologies for acquiring NMR and MS data for pyrrolopyridine derivatives have been established in the scientific literature. The following protocols are based on standard practices for similar compounds and are recommended for the characterization of **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of pyrrolopyridine derivatives is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- **Instrumentation:** Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]
- **¹H NMR Acquisition:** Acquire proton spectra using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
- **¹³C NMR Acquisition:** Acquire carbon spectra with proton decoupling. Chemical shifts are reported in ppm relative to the solvent resonance.

High-Resolution Mass Spectrometry (HRMS)

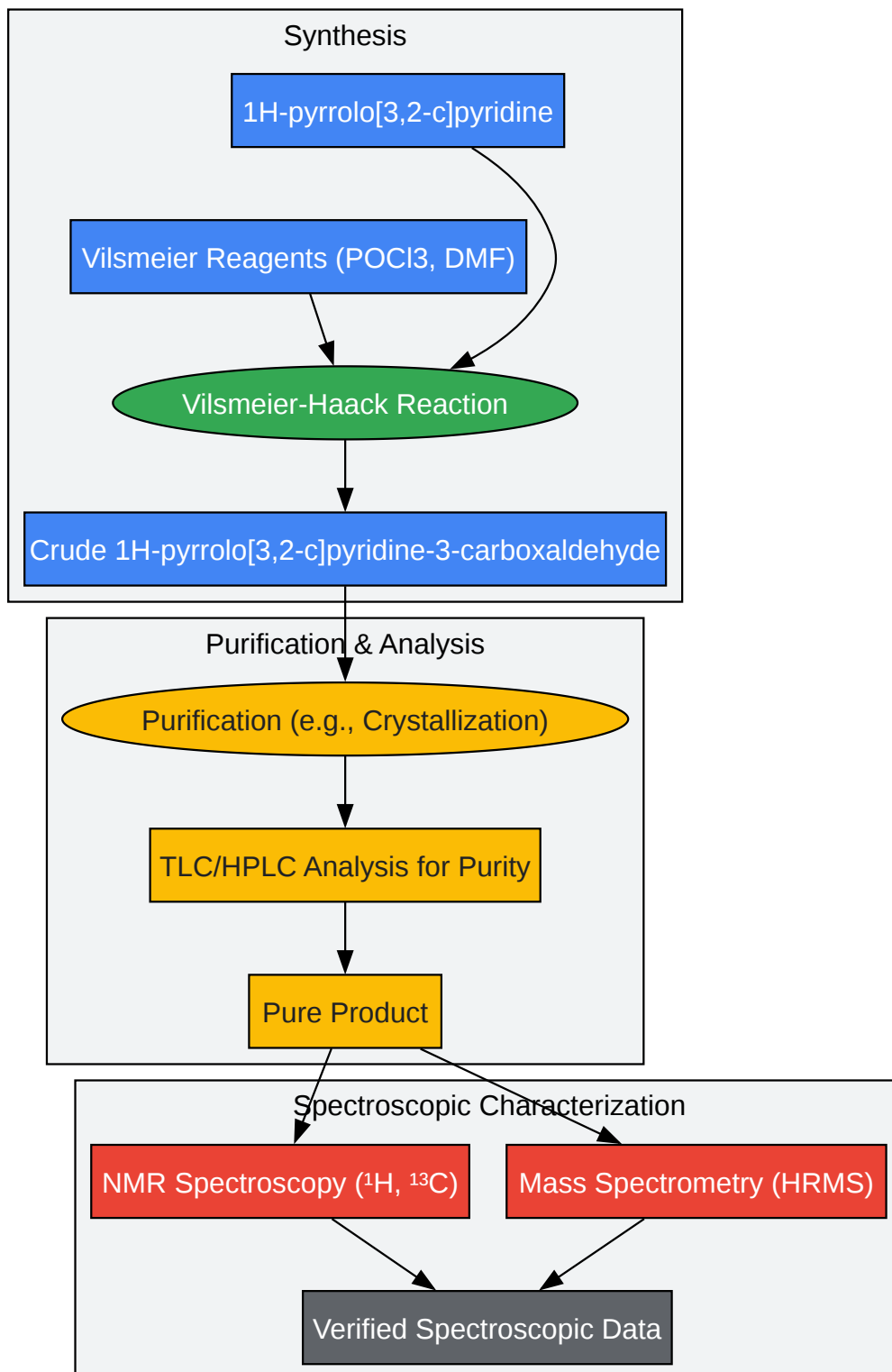
A typical protocol for acquiring high-resolution mass spectra is outlined below:

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument.
- **Ionization:** Employ a soft ionization technique, most commonly Electrospray Ionization (ESI), in positive ion mode to observe the protonated molecule $[M+H]^+$.
- **Data Analysis:** Determine the accurate mass of the molecular ion to confirm the elemental composition.

Synthesis and Characterization Workflow

The synthesis of **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde** is often achieved via a Vilsmeier-Haack reaction on the parent 1H-pyrrolo[3,2-c]pyridine. The subsequent characterization is a critical step to ensure the correct structure and purity of the product before its use in further synthetic applications, such as in the development of kinase inhibitors.^[3]

General Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)Caption: Synthetic and analytical workflow for **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**.

This technical guide consolidates the available information on the spectroscopic properties of **1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde**. While specific experimental spectra were not available in the searched literature, established protocols and data for related structures provide a strong framework for researchers working with this compound. The synthesis of this aldehyde from 1H-pyrrolo[3,2-c]pyridine via the Vilsmeier-Haack reaction is a referenced method for its preparation.[4]

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